2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine
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Overview
Description
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by a fused ring system containing both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl acetoacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or THF.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their PARP-1 inhibitory activity and anticancer properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are investigated for their kinase inhibitory activity and potential as multi-targeted kinase inhibitors.
Uniqueness
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with specific biological activities or material properties .
Biological Activity
2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial efficacy. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that influence its biological activity. The presence of a butyl group and a chlorine atom at the 4-position, along with an ethyl group at the 6-position, contributes to its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, a study evaluated various thienopyrimidine derivatives for their inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. The compound VIb showed promising results with 72% and 84% inhibition against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM, respectively .
Table 1: Inhibition of PI3K Isoforms by Thienopyrimidine Derivatives
Compound ID | R | PI3Kα % Inhibition | PI3Kβ % Inhibition | PI3Kγ % Inhibition |
---|---|---|---|---|
VIb | 3-hydroxyphenyl | 37 | 72 | 84 |
IIIa | 4-OH | 30 | 62 | 70 |
IIIb | 4-Cl | 23 | 39 | 33 |
This data suggests that structural modifications can enhance the activity against specific cancer targets.
Antimicrobial Activity
In addition to anticancer effects, thienopyrimidines have demonstrated antimicrobial properties, particularly against Helicobacter pylori. A study identified that certain thienopyrimidine compounds selectively inhibited H. pylori, showing potential as narrow-spectrum agents against this pathogen. The mechanism involves targeting the respiratory complex I subunit NuoD, essential for ATP synthesis in H. pylori .
Table 2: Antimicrobial Efficacy of Thienopyrimidines Against H. pylori
Compound ID | pIC50 (μM) | Selectivity Index |
---|---|---|
Compound 19 | 0.16 | High |
Compound 25 | Not specified | Moderate |
The selectivity index indicates that these compounds can inhibit H. pylori while sparing beneficial gut microbiota.
Case Study: Thienopyrimidine Derivatives in Cancer Treatment
A series of experiments focused on the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines revealed that modifications in side chains significantly impacted their efficacy. For example, compound VIb was highlighted for its strong inhibitory action against breast cancer cell lines, particularly T-47D .
Case Study: Targeting H. pylori
In another study aimed at optimizing thienopyrimidine compounds for treating H. pylori infections, researchers developed lead compounds through systematic substitution and high-throughput screening. The lead compound demonstrated significant potency against resistant strains of H. pylori, suggesting its potential as an alternative treatment option .
Properties
Molecular Formula |
C12H15ClN2S |
---|---|
Molecular Weight |
254.78 g/mol |
IUPAC Name |
2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3 |
InChI Key |
WBEKYBBVSHVDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl |
Origin of Product |
United States |
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